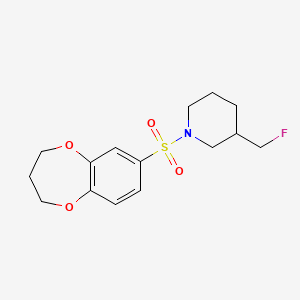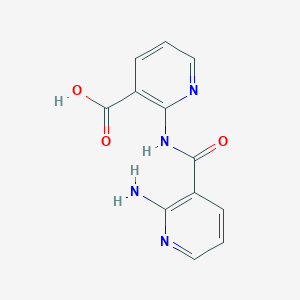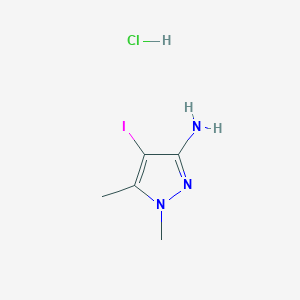![molecular formula C17H15ClF3N3O B12236990 11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12236990.png)
11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its incorporation of a pyridine ring substituted with chloro and trifluoromethyl groups, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the pyridine ring with the desired substituents, followed by cyclization reactions to form the tricyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the tricyclic structure or the substituents on the pyridine ring.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such
Properties
Molecular Formula |
C17H15ClF3N3O |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
11-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C17H15ClF3N3O/c18-13-5-12(17(19,20)21)6-22-16(13)23-7-10-4-11(9-23)14-2-1-3-15(25)24(14)8-10/h1-3,5-6,10-11H,4,7-9H2 |
InChI Key |
FYLWDGUTCQFNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenoxy)methyl]oxolane](/img/structure/B12236907.png)
![2-Tert-butyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12236909.png)
![2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole](/img/structure/B12236915.png)

![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B12236933.png)


![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B12236941.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12236952.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12236957.png)
![3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12236958.png)
![2-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-4-methylpyrimidine](/img/structure/B12236961.png)


